(S)-4-(4-Fluoro-2-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid
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Overview
Description
(S)-4-(4-Fluoro-2-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(4-Fluoro-2-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:
Formation of the piperazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluoro and formyl groups: These functional groups can be introduced through electrophilic aromatic substitution reactions.
Protection and deprotection steps: The tert-butoxy-carbonyl group is often used as a protecting group for the amine functionality during the synthesis.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(4-Fluoro-2-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group would yield a carboxylic acid, while reduction would yield an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-4-(4-Fluoro-2-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid depends on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved can vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-(4-Fluorophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid
- (S)-4-(4-Formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid
Uniqueness
(S)-4-(4-Fluoro-2-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid is unique due to the presence of both fluoro and formyl groups, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C17H21FN2O5 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
(2S)-4-(4-fluoro-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C17H21FN2O5/c1-17(2,3)25-16(24)20-7-6-19(9-14(20)15(22)23)13-5-4-12(18)8-11(13)10-21/h4-5,8,10,14H,6-7,9H2,1-3H3,(H,22,23)/t14-/m0/s1 |
InChI Key |
SUUGIESBXDMBEF-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C=C(C=C2)F)C=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=C(C=C2)F)C=O |
Origin of Product |
United States |
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